2-(2-Bromophenyl)propan-2-ol
Overview
Description
Synthesis Analysis
Synthesis of 2-(2-Bromophenyl)propan-2-ol and related compounds typically involves catalyzed reactions such as the Claisen-Schmidt condensation. For example, Salian et al. (2018) synthesized chalcone derivatives, which are closely related to 2-(2-Bromophenyl)propan-2-ol, using a base-catalyzed Claisen-Schmidt condensation reaction, highlighting the synthetic routes available for such bromophenyl compounds (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds indicates significant interactions that stabilize their configuration. For instance, Fun et al. (2010) described the crystal structure of a dibromo compound with a 2-bromophenyl group, showcasing the planarity of the oxadiazole ring and the intermolecular hydrogen bonds forming ribbons in the crystal structure (Fun et al., 2010). These structural analyses are crucial for understanding the physical properties and reactivity of 2-(2-Bromophenyl)propan-2-ol.
Chemical Reactions and Properties
The chemical reactivity of 2-(2-Bromophenyl)propan-2-ol can be explored through its participation in various reactions, such as those leading to the formation of isochromans when treated with hydriodic acid or iodine, as demonstrated by Kobayashi et al. (2010) (Kobayashi et al., 2010). These reactions highlight the compound's versatility in synthetic chemistry.
Physical Properties Analysis
The physical properties of 2-(2-Bromophenyl)propan-2-ol and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Research by Muñoz-Muñoz et al. (2018) on the propan-2-ol + water mixture provides insight into hydrogen bonding and molecular interactions, which are relevant for understanding the solubility and phase behavior of bromophenyl compounds (Muñoz-Muñoz et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on similar bromophenyl compounds. For example, the study by Samec and Bäckvall (2002) on the transfer hydrogenation of imines by propan-2-ol, catalyzed by ruthenium complexes, reveals aspects of the reactivity of propan-2-ol derivatives, which could extend to 2-(2-Bromophenyl)propan-2-ol (Samec & Bäckvall, 2002).
Scientific Research Applications
Synthesis and Biological Examination
- Synthesis and Anesthetic Potential : A study explored the synthesis and biological evaluation of compounds, including 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide, as potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).
Biofuel Production
- Lipase-mediated Biodiesel Production : Research demonstrated the use of propan-2-ol as an acyl acceptor in the lipase-catalyzed production of biodiesel from various vegetable oils (Modi, Reddy, Rao, & Prasad, 2006).
Chemical Reactions and Solvent Effects
- Nucleophilic Substitution Reactions : The kinetics of nucleophilic substitution reactions of 2-bromo-5-nitrothiophene with piperidine were analyzed in a solvent mixture of propan-2-ol, revealing the impact of solvent polarity and hydrogen bonding (Harifi‐Mood, Rahmati, & Gholami, 2011).
Catalysis and Decomposition Studies
- Adsorption and Decomposition on Catalysts : A study investigated the interactions, adsorption, and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
Chemical Synthesis and Characterization
- Synthesis of Isochromans : Research described the synthesis of isochromans from 1-(2-vinylphenyl)propan-2-ols, derived from 2-bromostyrenes and epoxides (Kobayashi, Shikata, Maegawa, Fukamachi, Tanmatsu, & Konishi, 2010).
Zeolite-Based Catalysis
- Propan-2-ol Conversion on Zeolites : A study focused on the conversion of propan-2-ol on zeolites HY and LaNaY, utilizing gas chromatography and in situ MAS NMR spectroscopy (Hunger & Horvath, 1997).
Safety and Efficacy in Flavorings
- Flavorings Safety and Efficacy : An opinion on the safety and efficacy of various alcohols and esters, including 2-methyl-1-phenylpropan-2-ol, as flavorings for animal species was provided (Westendorf, 2012).
Chemical Transformations and Applications
- Intramolecular Arylation : A method for intramolecular Pd-mediated α-arylation leading to 4-aryl-2-naphthols was developed using 1-aryl-1-(2-bromophenyl)but-2-yn-1-ols (Aiken, Armitage, Gabbutt, & Heron, 2015).
Antimicrobial Agents
- Synthesis of Antimicrobial Agents : The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were investigated, starting from compounds like 2-(4-bromo phenyl) methyl cyanide (Doraswamy & Ramana, 2013).
Safety And Hazards
Future Directions
As a synthetic intermediate, 2-(2-Bromophenyl)propan-2-ol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, pesticides, fragrances, and dyes . Its use as a surfactant and cosolvent also suggests potential applications in industries that require these properties .
properties
IUPAC Name |
2-(2-bromophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKNSQVEWHJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317217 | |
Record name | 2-(2-bromophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propan-2-ol | |
CAS RN |
7073-69-0 | |
Record name | 7073-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-bromophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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